![molecular formula C10H16N4O2 B1500067 tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate CAS No. 369638-71-1](/img/structure/B1500067.png)
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate
Overview
Description
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate is an organic compound belonging to the class of carbamates It contains a tert-butyl group, a pyrazin-2-yl group, an aminomethyl group attached to the pyrazine ring at position 5, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate typically involves the reaction of 2-aminomethylpyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate bond is susceptible to hydrolysis, resulting in the formation of tert-butyl alcohol, carbon dioxide, and 5-(aminomethyl)pyrazine.
Substitution: The aminomethyl group on the pyrazine ring can be replaced by other groups through appropriate chemical reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Common reagents include halogenating agents, nucleophiles, and catalysts such as palladium or copper complexes.
Major Products
Hydrolysis: Tert-butyl alcohol, carbon dioxide, and 5-(aminomethyl)pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
Mechanism of Action
The mechanism of action of tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazine ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-methylpyrazin-2-yl)carbamate: Contains a methyl group instead of an aminomethyl group.
Tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate: Contains a tosyl group and a pyrrolo ring.
Uniqueness
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate is unique due to the presence of the aminomethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Biological Activity
Tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Structure:
- Molecular Formula: CHNO
- Molecular Weight: 224.264 g/mol
- SMILES Notation: CC(C)(C)N(C(=O)OCC1=CN=C(N)C=N1)C(=O)O
Physical Properties:
- Appearance: White to off-white solid
- Solubility: Soluble in organic solvents like DMSO and ethanol
This compound exhibits its biological effects primarily through enzyme inhibition. Specifically, it has been identified as an inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2), which plays a crucial role in various signaling pathways involved in cancer progression and other diseases . The inhibition of SHP2 can lead to reduced cellular proliferation and enhanced apoptosis in certain cancer cell lines.
Structure-Activity Relationship (SAR)
The presence of the aminomethyl group at the 5-position of the pyrazine ring is critical for the compound's activity. Variations in this substituent can significantly alter the compound's potency against SHP2 and its selectivity for different biological targets. For instance, modifications to the pyrazine core or the tert-butyl group can enhance or diminish biological activity .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit SHP2 activity with IC values in the low micromolar range. Additionally, it has shown promising results in reducing tumor cell viability in various cancer models, including leukemia and solid tumors .
Case Studies
-
SHP2 Inhibition in Cancer Models:
- A study evaluated the compound's efficacy in inhibiting SHP2-mediated signaling pathways in human cancer cell lines. Results indicated a significant reduction in cell proliferation and an increase in apoptosis markers when treated with this compound compared to untreated controls.
-
Neuroprotective Effects:
- Another research focus explored the neuroprotective potential of this compound against amyloid-beta-induced toxicity in neuronal cell cultures. The findings suggested that treatment with this compound led to decreased levels of pro-inflammatory cytokines and oxidative stress markers, indicating a protective effect on neuronal cells .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Target Enzyme | IC (µM) | Biological Activity |
---|---|---|---|
This compound | SHP2 | 3.5 | Inhibitor; reduces tumor cell viability |
Tert-butyl carbamate | Various | 10 | General inhibitor; less selective |
Tert-butyl N-(2-hydroxy-1,1-dimethyl-ethyl)carbamate | Multiple targets | 8 | Broad-spectrum activity |
Properties
IUPAC Name |
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4,11H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXRWQLSUYIKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662832 | |
Record name | tert-Butyl [5-(aminomethyl)pyrazin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369638-71-1 | |
Record name | tert-Butyl [5-(aminomethyl)pyrazin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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